molecular formula C9H6Cl2N2 B1285056 4-Amino-7,8-dichloroquinoline CAS No. 948293-25-2

4-Amino-7,8-dichloroquinoline

Cat. No.: B1285056
CAS No.: 948293-25-2
M. Wt: 213.06 g/mol
InChI Key: LTNLLDGKTSLFRZ-UHFFFAOYSA-N
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Description

4-Amino-7,8-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, characterized by the presence of amino and dichloro substituents at the 4th, 7th, and 8th positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Mechanism of Action

Target of Action

4-Amino-7,8-dichloroquinoline and its derivatives have been found to have a wide range of biological activities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities . The primary targets of these compounds are often the proteins or enzymes involved in these biological processes.

Mode of Action

It is known that the compound is synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This suggests that the compound may interact with its targets through similar nucleophilic substitution reactions, leading to changes in the targets’ structure and function.

Biochemical Pathways

These could include pathways related to virulence, malaria, leishmaniasis, platelet aggregation, viral infections, inflammation, immune modulation, and cancer .

Pharmacokinetics

The pharmacokinetics of related 4-aminoquinolines such as chloroquine and amodiaquine have been well-studied .

Result of Action

It is known that some derivatives of 7-chloro-4-aminoquinolines have high antimicrobial potential . These compounds have been found to display minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL . This suggests that this compound and its derivatives may have potent antimicrobial effects at the molecular and cellular levels.

Action Environment

It is known that the biological activity of 7-chloro-4-aminoquinoline derivatives can be influenced by the length of the carbon-chain linker and the electronic properties of the compounds . This suggests that the action of this compound may also be influenced by similar structural and electronic factors.

Biochemical Analysis

Biochemical Properties

4-Amino-7,8-dichloroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA and RNA synthesis, such as topoisomerases and polymerases . Additionally, this compound can bind to heme, a component of hemoglobin, disrupting its function and leading to the accumulation of toxic heme derivatives . These interactions highlight the compound’s potential as an antimicrobial and antimalarial agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the cellular response to infections . Furthermore, the compound can disrupt mitochondrial function, leading to changes in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound inhibits the activity of topoisomerases, enzymes that are essential for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, the compound can interfere with the function of heme, leading to the generation of reactive oxygen species and oxidative stress . These molecular interactions underpin the compound’s antimicrobial and anticancer properties.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, such as alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing the dosage to achieve the desired therapeutic effect while minimizing toxicity. Additionally, the compound’s pharmacokinetics and pharmacodynamics can vary with dosage, influencing its efficacy and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted in the urine and feces . The metabolic pathways of this compound can influence its biological activity and toxicity, as some metabolites may retain or even enhance the parent compound’s activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters . These factors can affect the compound’s efficacy and toxicity in different tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to various cellular compartments, such as the nucleus, mitochondria, and lysosomes . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . For instance, this compound can accumulate in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . The subcellular localization of the compound can also affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7,8-dichloroquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ammonia or an amine. One common method starts with 4,7-dichloroquinoline, which is reacted with ammonia in the presence of a suitable solvent such as ethanol under reflux conditions . The reaction proceeds through the displacement of the chlorine atom at the 4th position by the amino group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yields .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7,8-dichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and dichloro substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7,8-dichloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNLLDGKTSLFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589045
Record name 7,8-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-25-2
Record name 7,8-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948293-25-2
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